![molecular formula C19H28N6O8 B13453261 3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione” is a complex organic compound that features a combination of azido, tetraoxa, and piperidine-dione groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione” would likely involve multiple steps, including:
- Formation of the azido group.
- Construction of the tetraoxa-azapentadecan chain.
- Coupling of the pyrrol and piperidine-dione moieties.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity, often involving:
- Large-scale reactors.
- Controlled reaction conditions (temperature, pressure, pH).
- Purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group.
Reduction: Reduction reactions could target the azido group, converting it to an amine.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions might include acidic or basic environments, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
作用机制
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Involvement in biochemical pathways, potentially affecting cellular processes.
相似化合物的比较
Similar Compounds
3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione: can be compared with other azido-containing compounds or those with similar functional groups.
Uniqueness
Unique Structure: The combination of azido, tetraoxa, and piperidine-dione groups makes it unique.
Specific Applications: Its specific applications in bioconjugation and material science highlight its uniqueness.
属性
分子式 |
C19H28N6O8 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
3-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H28N6O8/c20-24-22-4-6-31-8-10-33-12-11-32-9-7-30-5-3-21-14-13-17(27)25(19(14)29)15-1-2-16(26)23-18(15)28/h13,15,21H,1-12H2,(H,23,26,28) |
InChI 键 |
WNODZNVVMIQXEY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
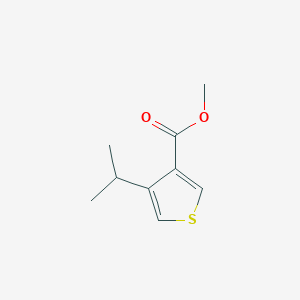
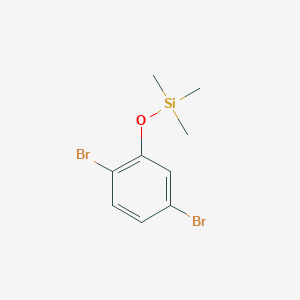
![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)

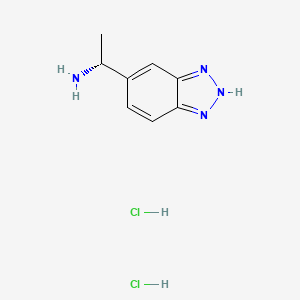
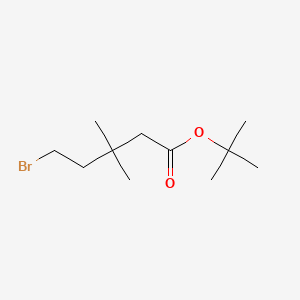
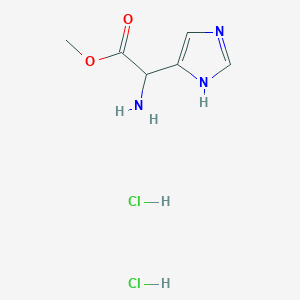
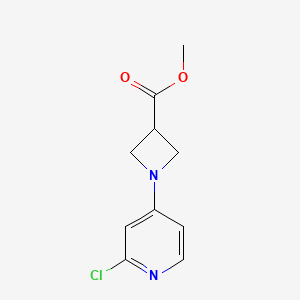
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid](/img/structure/B13453245.png)
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B13453258.png)
